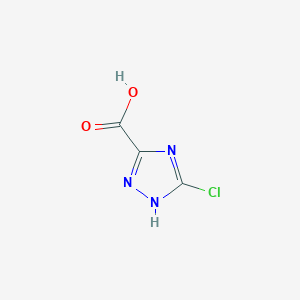

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

描述

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and understanding of triazole chemistry. The foundational work in triazole chemistry began in 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms and two carbon atoms with the molecular formula C2H3N3. This pioneering nomenclature established the framework for understanding the entire class of triazole compounds, including the specific 1,2,4-triazole subclass to which this compound belongs.

The systematic study of triazole derivatives expanded significantly throughout the twentieth century, with researchers recognizing the potential for introducing various substituents around the core triazole structure. The development of chlorinated triazole carboxylic acids emerged as part of broader efforts to create more biologically active and synthetically versatile triazole derivatives. The specific synthesis and characterization of this compound became possible through advances in heterocyclic chemistry methodologies that allowed for precise positioning of both the chlorine atom and carboxylic acid functional group on the triazole ring.

Historical patent literature has documented various synthetic approaches to triazole carboxylic acids, including one-step synthesis methods that have streamlined the preparation of these compounds. These developments have contributed to making this compound more accessible for research and industrial applications, facilitating its emergence as an important synthetic intermediate.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its unique combination of structural features that confer both stability and reactivity. The heterocyclic nature of the triazole ring, with its three nitrogen atoms providing multiple sites for coordination and hydrogen bonding, makes this compound particularly valuable in chemical synthesis and biological applications. The presence of six pi electrons delocalized around the aromatic ring system contributes to the compound's stability while maintaining sufficient reactivity for further chemical transformations.

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to its role as a building block for more complex molecular architectures. The carboxylic acid functionality provides a versatile handle for coupling reactions, esterification, and amidation processes, while the chlorine substitution enhances the compound's reactivity toward nucleophilic substitution reactions. This dual functionality allows chemists to incorporate the triazole core into larger molecular frameworks while maintaining the option for further structural modifications.

Research in heterocyclic chemistry has demonstrated that triazole-containing compounds exhibit unique coordination properties, forming weak nonbond interactions with biological receptors and enzymes. These interactions contribute to the biological activity observed in many triazole derivatives and underscore the importance of this compound as a pharmacophore in drug discovery efforts. The energy-rich nature of triazole heterocycles, resulting from the presence of three nitrogen atoms, also makes these compounds valuable in materials science applications.

Position Within the Triazole Family of Compounds

Within the broader triazole family, this compound belongs specifically to the 1,2,4-triazole subclass, distinguishing it from the alternative 1,2,3-triazole isomers. The 1,2,4-triazole structure features an interstitial carbon atom that separates one nitrogen atom from the other two, creating a distinct electronic environment compared to 1,2,3-triazoles where all three nitrogen atoms are adjacent. This structural arrangement influences both the chemical reactivity and biological activity of the compound.

The classification within the 1,2,4-triazole family places this compound among a group known for diverse biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. The specific substitution pattern of this compound, with chlorine at the 5-position and carboxylic acid at the 3-position, creates a unique electronic distribution that can be exploited for specific applications.

Comparison with other triazole family members reveals the structural diversity possible within this class of compounds. While maintaining the core triazole ring, different substituent patterns create compounds with varying properties and applications. The position of this compound within this family is defined by its potential for both electrophilic and nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex triazole derivatives.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, clearly identifying both the core ring system and substituent positions. The name indicates a 1H-1,2,4-triazole core with a chlorine atom at position 5 and a carboxylic acid group at position 3. This systematic naming convention provides unambiguous identification of the compound's structure and distinguishes it from related isomers and analogs.

Chemical databases assign this compound the Chemical Abstracts Service registry number 21733-03-9, providing a unique identifier that facilitates literature searches and chemical procurement. Additional identifiers include the MDL number MFCD11040183 and various database-specific identification codes that ensure consistent referencing across different chemical information systems. The IUPAC name "this compound" aligns with international nomenclature standards and provides the most precise description of the compound's structure.

Classification systems categorize this compound within multiple hierarchical schemes. From a functional group perspective, it belongs to both the carboxylic acid and halogenated heterocycle classes. Within chemical supply catalogs, it is typically classified as a fine chemical intermediate, reflecting its primary use in synthetic applications rather than as a final product. Regulatory classification systems may assign additional identifiers based on chemical properties and potential applications, though these classifications focus on chemical rather than biological properties.

General Overview of Research Developments

Recent research developments surrounding this compound have focused on expanding synthetic methodologies and exploring new applications in medicinal chemistry and materials science. Advanced synthetic approaches have emerged that allow for more efficient preparation of this compound and related analogs, including photocatalytic methods that enable direct conversion of carboxylic acids to triazoles. These methodological advances have reduced the synthetic complexity previously associated with triazole preparation and opened new avenues for library synthesis and drug discovery applications.

Contemporary research has also investigated the potential of this compound as a building block for developing novel pharmaceutical agents. Studies have explored its use in constructing more complex molecular architectures that exhibit enhanced biological activity compared to simpler triazole derivatives. The compound's ability to serve as a core structure for molecular hybridization approaches has attracted attention from medicinal chemists seeking to develop new therapeutic agents with improved efficacy profiles.

Table 1: Key Physical and Chemical Properties of this compound

Materials science research has identified potential applications for triazole derivatives, including this compound, in developing new polymeric materials and coordination compounds. The energy-rich nature of the triazole ring system and the presence of multiple coordination sites make these compounds attractive for applications requiring specific electronic or structural properties. Ongoing research continues to explore these applications while seeking to understand the fundamental structure-property relationships that govern triazole behavior in various chemical environments.

属性

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCBIQJUSRDOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475682 | |

| Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21733-03-9 | |

| Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Hydrazine Derivatives

- The core triazole ring is formed by cyclization of hydrazine or substituted hydrazines with chloroformates or chloroacetyl compounds.

- Strong acids such as hydrochloric acid are employed to promote ring closure.

- Heating is typically required to drive the reaction to completion.

Carboxylation at the 3-Position

- The 3-carboxylic acid group is introduced through carboxylation reactions, often involving lithiation of the triazole ring followed by treatment with carbon dioxide.

- Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are used to generate the lithiated intermediate.

- The reaction is conducted at low temperatures (e.g., -78 °C) to control regioselectivity and yield.

Detailed Preparation Example (Adapted from Related Triazole Syntheses)

| Step | Reagents and Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1 | Hydrazine derivative + chloroacetyl compound, HCl, heat | Cyclization to form triazole ring | Moderate to high yield |

| 2 | Lithiation with LDA at -78 °C, CO2 introduction | Carboxylation at 3-position | 70-75% yield, high purity |

| 3 | Chlorination using selective chlorinating agent | Introduction of 5-chloro substituent | High selectivity |

| 4 | Work-up: Acidification, extraction, purification | Isolation of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid | >99% purity by HPLC |

Industrial Production Considerations

- Industrial synthesis may utilize batch or continuous flow reactors depending on scale.

- Reaction parameters such as temperature, reagent concentration, and reaction time are carefully controlled to maximize yield and purity.

- Continuous flow reactors offer improved heat and mass transfer, enhancing safety and scalability.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Cyclization | Hydrazine + chloroacetyl derivatives | Acidic, heating | Triazole ring formation |

| Lithiation and Carboxylation | LDA or n-BuLi + CO2 | Low temperature (-78 °C) | 3-carboxylic acid substituted triazole |

| Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide) | Mild conditions | 5-chloro substituted triazole |

Research Findings and Notes

- The carboxylation step is critical for regioselectivity; low temperatures and strong bases are necessary to avoid side reactions.

- Chlorination must be controlled to prevent over-chlorination or degradation of the triazole ring.

- Purification typically involves acid-base extraction and recrystallization to achieve high purity.

- Yields reported in related triazole syntheses range from 70% to over 90% depending on optimization.

Summary Table of Preparation Steps

| Step Number | Process | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine, chloroacetyl compound, HCl | Heating, acidic medium | Formation of triazole core |

| 2 | Lithiation | LDA or n-BuLi | -78 °C, inert atmosphere | Lithiated intermediate |

| 3 | Carboxylation | CO2 gas | Low temperature, controlled addition | 3-carboxylic acid group installed |

| 4 | Chlorination | Chlorinating agent | Mild conditions | 5-chloro substitution |

| 5 | Purification | Acid-base extraction, recrystallization | Ambient to moderate heat | Pure this compound |

化学反应分析

Types of Reactions: 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The chlorine atom can be reduced to form the corresponding amine derivative.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Amines and their derivatives.

Substitution: Alkylated or arylated triazoles.

科学研究应用

Medicinal Chemistry

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid has been extensively studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus .

Case Study: Antibacterial Activity

A study demonstrated that certain triazole derivatives showed antibacterial potency significantly higher than traditional antibiotics like vancomycin. For example, compounds derived from this triazole exhibited up to 15 times greater activity against MRSA compared to vancomycin .

Antifungal Properties

The compound also shows promising antifungal activity. Triazole derivatives have been found to be effective against fungal pathogens such as Candida albicans and Aspergillus fumigatus. In one study, specific derivatives displayed antifungal activities that were 64 times more potent than fluconazole .

Data Table: Antifungal Activity Comparison

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | C. albicans | 0.0156 | |

| Compound B | A. fumigatus | 1 | |

| Compound C | Candida parapsilosis | 0.00097 |

Agricultural Applications

In agriculture, this compound is explored for its potential use as a fungicide and herbicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal diseases.

Research Findings

Studies have indicated that triazole compounds can effectively manage fungal pathogens in crops while minimizing the impact on beneficial organisms in the soil ecosystem .

作用机制

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is structurally similar to other triazole derivatives, such as 1H-1,2,4-triazole-3-thiol and 1H-1,2,4-triazole-3-carboxamide. its unique combination of a chlorine atom and a carboxylic acid group distinguishes it from these compounds. The presence of the chlorine atom enhances its reactivity and biological activity, making it a valuable compound in various applications.

相似化合物的比较

1H-1,2,4-triazole-3-thiol

1H-1,2,4-triazole-3-carboxamide

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole

生物活性

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits notable antimicrobial, antifungal, antiviral, and anticancer properties. The following sections detail the biological activities of this compound, supported by research findings and case studies.

1. Antimicrobial Activity

This compound has demonstrated substantial antimicrobial activity against various bacterial strains. Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of antibacterial effects. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Bacillus cereus | 1.56 µg/mL |

These findings suggest that 5-chloro derivatives could serve as potential candidates for developing new antibacterial agents .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Triazoles are well-known for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes.

A study highlighted that triazole derivatives exhibit potent activity against common fungal pathogens such as Candida albicans and Aspergillus species. The mechanism typically involves the inhibition of the enzyme lanosterol demethylase, leading to disrupted cell membrane integrity and fungal cell death .

3. Antiviral Activity

The antiviral potential of this compound has also been investigated. Research indicates that triazole compounds can inhibit viral replication through various mechanisms:

- Targeting Viral Enzymes : Some derivatives have been shown to inhibit enzymes critical for viral replication.

- Blocking Viral Entry : Other studies suggest that these compounds may interfere with the binding of viruses to host cells.

For example, a derivative exhibited significant activity against herpes simplex virus type 1 (HSV-1), demonstrating its potential as an antiviral agent .

4. Anticancer Activity

Emerging research has identified anticancer properties associated with triazole derivatives. The biological activity of these compounds often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

A study evaluating various triazole derivatives found that certain compounds demonstrated selective cytotoxicity towards cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds could be effective in targeting cancer cells while sparing normal cells .

The biological activities attributed to this compound are largely dependent on its structural characteristics and interactions with biological targets:

- Enzyme Inhibition : Many triazoles act by inhibiting specific enzymes involved in critical biochemical pathways.

- Molecular Interactions : The compound's ability to form hydrogen bonds and other non-covalent interactions enhances its binding affinity to target proteins .

Case Studies and Research Findings

Several studies have elucidated the biological activities of this compound:

- Antibacterial Efficacy Study : A series of experiments demonstrated that specific derivatives showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus compared to standard antibiotics .

- Antifungal Assessment : Clinical isolates of Candida species were treated with various triazole derivatives; results indicated a dose-dependent inhibition of fungal growth .

- Antiviral Screening : A focused study on HSV revealed that certain triazole derivatives significantly reduced viral titers in infected cell cultures .

常见问题

Basic: What are the common synthetic routes for 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols starting from precursor molecules like thiooxamic acid esters or substituted oxalamidrazones. A representative method includes:

- Step 1 : Formation of ethyl β-N-Boc-oxalamidrazone from thiooxamic acid ethyl ester.

- Step 2 : Conversion to ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid via reflux with acetyl chloride in anhydrous pyridine/toluene.

- Step 3 : Hydrolysis or amidation using potassium tert-butoxide to yield carboxylic acid derivatives or carboxamides .

Key considerations : Reaction time (e.g., 12-hour reflux), solvent selection (toluene for stability), and purification via silica gel chromatography with ethyl acetate/hexane systems .

Basic: What analytical techniques are recommended for characterizing this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity. For example, downfield shifts in carbonyl carbons (~165–170 ppm) confirm carboxylic acid/amide formation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for intermediates like ethyl esters (e.g., [M+H] peaks at m/z 214.05 for CHClNO) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced: How can molecular docking studies guide the design of this compound derivatives for anticancer targets?

- Target Selection : Prioritize validated cancer targets like EGFR (PDB: 6LUD) or CDK-4 (PDB: 7SJ3) based on structural homology and ligand-binding site accessibility .

- Docking Workflow :

- Prepare ligand files (e.g., protonation states at pH 7.4).

- Generate grid boxes around co-crystallized ligands (e.g., erlotinib for EGFR).

- Use scoring functions (e.g., AutoDock Vina) to rank binding affinities.

- Validation : Compare docking poses with known inhibitors (e.g., doxorubicin) and validate via cytotoxicity assays (e.g., IC < 30 µM in U2OS cells) .

Advanced: How to resolve contradictions in spectral data during characterization of triazole derivatives?

- Scenario : Discrepancies in H NMR integration ratios due to tautomerism in the triazole ring.

- Resolution :

- Perform variable-temperature NMR to stabilize tautomeric forms.

- Use 2D NMR (e.g., HSQC, HMBC) to assign coupling between N-H protons and adjacent carbons.

- Cross-validate with X-ray crystallography (if crystalline) to confirm regiochemistry .

Advanced: What structural modifications enhance the anticancer activity of this compound derivatives?

- Carboxamide Functionalization : Substituents like 4-chlorophenyl or 3,4,5-trimethoxyphenyl improve CDK-4 inhibition (e.g., compound 4t with IC = 18 µM) .

- Hybridization Strategies : Conjugation with thiophene or oxadiazole moieties enhances membrane permeability and target engagement (e.g., improved logP values via ClogP calculations) .

- Salt Formation : Hydrochloride salts increase aqueous solubility, critical for in vivo bioavailability (e.g., N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride) .

Advanced: How to optimize coupling reactions for synthesizing triazole-carboxylic acid conjugates?

- Reagent Selection : Use N,N’-dicyclohexylcarbodiimide (DCC) or EDC/HOBt for amide bond formation under mild conditions to minimize racemization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require inert atmospheres to prevent hydrolysis.

- Scalability : Transition from batch to continuous flow synthesis for improved yield (e.g., 85% yield at 0.5 mL/min flow rate) .

Basic: What are the key challenges in purifying this compound derivatives?

- Challenge : Co-elution of regioisomers during column chromatography.

- Solution :

Advanced: How to evaluate the cytotoxicity of triazole derivatives across multiple cancer cell lines?

- Cell Line Panel : Include diverse models (e.g., A-549, HCT-116, PANC-1) to assess tissue-specific efficacy .

- Assay Design :

- Use MTT assays with 72-hour exposure periods.

- Normalize data to doxorubicin (positive control) and report IC values with 95% confidence intervals.

- Validate hits via apoptosis markers (e.g., caspase-3 activation) .

Advanced: What computational tools predict the physicochemical properties of triazole derivatives?

- Software : Schrödinger’s QikProp for logP, solubility, and BBB permeability.

- In Silico ADMET : Use SwissADME to rule out compounds with poor pharmacokinetics (e.g., CYP450 inhibition risks) .

Advanced: How to address low yields in triazole ring-forming reactions?

- Catalytic Optimization : Employ microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization steps.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during heterocycle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。